Product packaging for Tilmicosin phosphate salt(Cat. No.:)

Tilmicosin phosphate salt

Katalognummer: B12508382
Molekulargewicht: 967.1 g/mol
InChI-Schlüssel: NESIVXZOSKKUDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of Macrolide Antibiotics and Tilmicosin (B555) Development

The journey of macrolide antibiotics began with the discovery of erythromycin (B1671065) in 1952, which was isolated from the bacterium Streptomyces erythraeus. wikipedia.orgnih.govmdpi.com This class of antibiotics is characterized by a large macrocyclic lactone ring to which deoxy sugars are attached. wikipedia.orgnih.gov Macrolides function by inhibiting bacterial protein synthesis. wikipedia.orgresearchgate.net

The development of second-generation macrolides, such as clarithromycin (B1669154) and azithromycin, in the late 1980s and 1990s aimed to improve upon erythromycin's properties, offering better stability and a broader spectrum of activity. nih.govresearchgate.net Tilmicosin, a 16-membered semi-synthetic derivative of tylosin (B1662201), was also developed during this period, specifically for veterinary applications. nih.govmdpi.com The synthesis of tilmicosin involves the chemical modification of tylosin, a naturally occurring macrolide. nih.govgoogle.com

Rationale for Phosphate (B84403) Salt Formulation in Research and Development

The formulation of active pharmaceutical ingredients (APIs) as salts is a common strategy to enhance their physicochemical properties. The use of phosphoric acid to create phosphate salts can significantly improve the aqueous solubility of a drug. researchgate.netnih.gov This is a key consideration in the development of pharmaceutical formulations, as enhanced solubility can facilitate administration. researchgate.netnih.gov

In the case of tilmicosin, the phosphate salt form was engineered to improve its poor water-solubility. uniscience.co.krmdpi.com This enhancement in solubility is advantageous for creating more effective and easily administered formulations for research and veterinary use. chemicalbook.comuniscience.co.krmdpi.com While phosphate salts offer benefits like improved solubility, they can also present challenges such as a tendency to form various hydrate (B1144303) pseudopolymorphs and difficulties in handling due to the hygroscopic nature of phosphoric acid. blogspot.com

The selection of a phosphate salt is a deliberate choice in pharmaceutical development, balancing the advantages of increased hydrophilicity against potential manufacturing and stability complexities. blogspot.com The improved solubility of tilmicosin phosphate contributes to its enhanced pharmacokinetic profile compared to the tilmicosin base. chemicalbook.comuniscience.co.kr

Scope and Research Significance of Tilmicosin Phosphate Salt

Tilmicosin phosphate is a subject of ongoing scientific inquiry across various disciplines. In chemistry, it serves as a model compound for the study of macrolide antibiotics. Biological research investigates its effects on bacterial mechanisms, such as biofilm formation and the development of resistance.

A significant area of research focuses on novel drug delivery systems for tilmicosin to further enhance its efficacy. For instance, studies have explored the development of nanostructured lipid carriers (NLCs) to improve the oral absorption of tilmicosin. mdpi.comnih.gov These advanced formulations aim to overcome challenges associated with the compound, such as its low bioavailability in certain forms. nih.gov Research has shown that NLCs can increase the oral bioavailability of tilmicosin compared to a standard tilmicosin phosphate solution. mdpi.comnih.gov

Furthermore, research delves into the comparative efficacy of tilmicosin phosphate against various veterinary pathogens. cymitquimica.comtubitak.gov.trresearchgate.net Such studies are crucial for understanding its spectrum of activity and optimizing its use in treating respiratory diseases in livestock. tubitak.gov.tr

Below are interactive data tables summarizing key research findings related to this compound.

Table 1: Physicochemical Properties of Tilmicosin and Tilmicosin Phosphate

PropertyTilmicosinTilmicosin PhosphateReference
Molecular Formula C46H80N2O13C46H83N2O17P fao.orgnih.gov
Molecular Weight 869.13 g/mol 967.13 g/mol fao.orgnih.gov
Melting Point 107-112 °C>160 °C (dec.) chemicalbook.comfao.org
Water Solubility PoorGood mdpi.comfengchengroup.com

Table 2: Research Applications of this compound

Research AreaFocus of StudyKey FindingsReference
Drug Delivery Development of nanostructured lipid carriers (NLCs) for oral delivery.NLCs enhanced the oral absorption and bioavailability of tilmicosin compared to a 10% tilmicosin phosphate solution. mdpi.comnih.gov
Microbiology Bactericidal effects against Mannheimia haemolytica.Tilmicosin phosphate is used in studies to determine the bactericidal concentrations against clinical isolates from cattle. cymitquimica.com
Pharmacokinetics Comparative bioavailability.The phosphate salt formulation provides enhanced pharmacokinetics compared to the base form. chemicalbook.comuniscience.co.kr
Veterinary Medicine Treatment of mycoplasmal pneumonia in swine.Tilmicosin phosphate soluble powder demonstrated therapeutic effects against experimentally induced mycoplasmal pneumonia. tubitak.gov.trresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H83N2O17P B12508382 Tilmicosin phosphate salt

Eigenschaften

IUPAC Name

6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESIVXZOSKKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H83N2O17P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137330-13-3
Record name [12-{[3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Structural Elucidation of Tilmicosin Phosphate Salt

Biosynthetic Precursors and Semi-Synthetic Routes from Tylosin (B1662201)

The primary precursor for the semi-synthesis of tilmicosin (B555) is tylosin, a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. Tylosin itself is a mixture of four components: tylosin A, tylosin B (desmycosin), tylosin C (macrocin), and tylosin D (relomycin). Among these, desmycosin is the key starting material for tilmicosin synthesis.

Desmycosin Derivatization

The conversion of desmycosin to tilmicosin involves a targeted chemical modification, specifically a reductive amination reaction. This process modifies the aldehyde group at the C-20 position of the desmycosin molecule.

The reaction involves treating desmycosin with 3,5-dimethylpiperidine (B146706) in the presence of a reducing agent. Common reducing agents employed for this transformation include sodium cyanoborohydride, sodium borohydride, or formic acid. nih.gov The use of formic acid represents a more convenient and less hazardous alternative to metal hydrides. nih.gov The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to form the tertiary amine, yielding tilmicosin. The general scheme for this reaction is outlined below:

Reaction Scheme:

Desmycosin + 3,5-Dimethylpiperidine --(Reducing Agent)--> Tilmicosin

This derivatization step is crucial as it introduces the 3,5-dimethylpiperidin-1-yl group at the C-20 position, a key structural feature of tilmicosin responsible for its enhanced antibacterial activity.

Phosphorylation Processes and Optimization for Salt Formation

To improve the aqueous solubility and bioavailability of tilmicosin, it is converted into its phosphate (B84403) salt. This is achieved through a phosphorylation reaction where tilmicosin base is treated with phosphoric acid.

The optimization of this salt formation process is critical for ensuring high yield and purity of the final product. Key parameters that are controlled during this process include:

pH: The pH of the reaction mixture is carefully adjusted to facilitate the salt formation.

Temperature: The reaction temperature is controlled to ensure the stability of the macrolide structure and to promote the reaction kinetics.

Solvent System: The choice of solvent is important for dissolving the tilmicosin base and phosphoric acid, and for the subsequent precipitation or isolation of the phosphate salt.

Stoichiometry: The molar ratio of tilmicosin to phosphoric acid is optimized to ensure complete conversion to the desired salt form.

Following the reaction, the tilmicosin phosphate is typically isolated through precipitation and filtration, followed by drying to obtain the final product as a stable, water-soluble powder.

Spectroscopic and Analytical Characterization for Structural Assignment

The precise chemical structure of tilmicosin phosphate is confirmed using a combination of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of the phosphate counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For tilmicosin phosphate, ¹H, ¹³C, and ³¹P NMR are employed to provide a comprehensive analysis of its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals are used to assign protons to specific positions within the tilmicosin and phosphate moieties.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon signals are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic) and its neighboring atoms.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is specifically used to confirm the presence and nature of the phosphate group. A single resonance is typically observed, and its chemical shift is characteristic of a phosphate anion.

Interactive Data Table: NMR Data for Tilmicosin Phosphate

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H[Data unavailable in search results]---
¹³C[Data unavailable in search results]---
³¹P[Data unavailable in search results]--Phosphate

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry is utilized to determine the exact molecular weight of tilmicosin phosphate and to confirm its elemental composition. HRMS provides a highly accurate mass measurement, which can be used to deduce the molecular formula with a high degree of confidence.

Furthermore, tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, valuable information about the connectivity of the different structural components of tilmicosin can be obtained, further confirming the proposed structure.

Interactive Data Table: HRMS Fragmentation Data for Tilmicosin

m/z (Fragment Ion)Proposed Structure/Fragment
[Data unavailable in search results]-
[Data unavailable in search results]-
[Data unavailable in search results]-

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of tilmicosin phosphate, the precise spatial coordinates of each atom can be determined.

This technique provides unambiguous proof of the molecular structure, including the stereochemistry at all chiral centers, and the conformation of the macrolide ring. The data obtained from X-ray crystallography includes unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates.

Interactive Data Table: X-ray Crystallography Data for a Crystalline Compound

ParameterValue
Crystal System[Data unavailable in search results]
Space Group[Data unavailable in search results]
a (Å)[Data unavailable in search results]
b (Å)[Data unavailable in search results]
c (Å)[Data unavailable in search results]
α (°)[Data unavailable in search results]
β (°)[Data unavailable in search results]
γ (°)[Data unavailable in search results]

Structure-Activity Relationship Investigations and Analog Design

Investigations into the structure-activity relationship (SAR) of tilmicosin, a semi-synthetic macrolide antibiotic, have been crucial for understanding its mechanism of action and for designing novel analogs with improved properties. nih.govmusechem.com Tilmicosin itself is derived from tylosin through a modification that enhances its activity against specific pathogens like Mannheimia haemolytica. nih.gov The core of its antibacterial action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome. musechem.comzenexah.com However, recent research has explored other potential mechanisms and has sought to create derivatives with enhanced efficacy, broader spectrum, or different therapeutic targets. nih.gov

A significant area of research has been the modification of tilmicosin to explore interactions beyond the ribosome. One study focused on designing novel tilmicosin derivatives as potential inhibitors of topoisomerases (Topo) I and II, which are essential enzymes for bacterial DNA metabolism. nih.gov Through molecular docking, derivatives with strong binding affinities to these enzymes were identified and subsequently synthesized. This approach represents a rational design strategy to expand the mechanistic profile of the macrolide. nih.gov

Among the synthesized analogs, compounds T-1 and T-16 demonstrated superior antibacterial effects against several bacteria compared to the parent tilmicosin. nih.gov Notably, they showed a minimum inhibitory concentration (MIC) of 1 μg/mL against E. coli ATCC 8739. nih.gov Further investigation revealed that their inhibitory activities against Topo II were significantly higher than that of tilmicosin, with IC₅₀ values of 17 μM for T-1 and 15 μM for T-16. nih.gov This suggests that the enhanced antibacterial effect may be due to this dual-action mechanism: inhibiting both protein synthesis and DNA metabolism. nih.gov Gel electrophoresis analysis confirmed that these derivatives could induce the unwinding of supercoiled plasmids, further supporting their interference with bacterial Topo II activity. nih.gov

Another study involved the synthesis of a hexafluorinated derivative of tilmicosin by reacting desmycosin with 3,5-bis(trifluoromethyl)piperidine. semanticscholar.org This modification, however, resulted in an analog with significantly reduced in vitro antimicrobial activity compared to tilmicosin. semanticscholar.org This finding highlights that not all structural modifications lead to improved bioactivity and underscores the specific structural requirements for potent antibacterial action.

Further research has revealed that tilmicosin can also inhibit the ArlS kinase activity in Staphylococcus aureus, a mechanism that contributes to its anti-biofilm properties. nih.gov The half-maximal inhibitory concentration (IC₅₀) for this inhibition was found to be 1.09 μM. nih.gov This discovery opens another avenue for analog design, focusing on enhancing the inhibition of bacterial signaling pathways to combat biofilm formation and virulence. nih.gov

The design of new analogs also considers pharmacokinetic properties. For instance, derivatives T-1 and T-16 showed better stability in acidic solutions and a longer metabolic half-life in mice compared to tilmicosin, which could translate to improved in vivo efficacy. nih.gov

The following tables summarize the activity of select tilmicosin analogs from these research findings.

Table 1: In Vitro Antibacterial Activity of Tilmicosin Derivatives

CompoundTarget OrganismMIC (μg/mL)
T-1E. coli ATCC 87391
T-16E. coli ATCC 87391

Table 2: Topoisomerase II Inhibitory Activity

CompoundIC₅₀ (μM)
Tilmicosin> 50
T-117
T-1615

Table 3: ArlS Kinase Inhibitory Activity

CompoundIC₅₀ (μM)
Tilmicosin1.09

Molecular and Cellular Mechanisms of Action

Ribosomal Target Binding and Protein Synthesis Inhibition

The primary mechanism of action for tilmicosin (B555), characteristic of macrolide antibiotics, is the inhibition of bacterial protein synthesis. musechem.comnbinno.comresearchgate.net This process is highly specific to bacterial ribosomes, which differ structurally from those in eukaryotic host cells.

Tilmicosin selectively binds to the 50S subunit of the bacterial ribosome. musechem.comnbinno.comallenpress.comresearchgate.net The 50S subunit is the large component of the 70S bacterial ribosome, which is responsible for catalyzing peptide bond formation and providing a path for the nascent polypeptide chain. The binding site for tilmicosin is located at or near the peptidyl transferase center (PTC) within the 23S rRNA component of the 50S subunit. musechem.commdpi.com This strategic location is at the entrance to the nascent peptide exit tunnel (NPET), the channel through which newly synthesized proteins emerge from the ribosome. mdpi.com

By binding to the PTC, tilmicosin interferes with the activity of peptidyl transferase. musechem.comnih.gov This ribosomal enzyme is critical for catalysis, facilitating the formation of peptide bonds between amino acids. The presence of the antibiotic molecule obstructs the proper positioning of aminoacyl-tRNA in the A-site, thereby preventing the addition of new amino acids to the growing polypeptide chain and halting protein synthesis. mdpi.com This inhibition ultimately prevents the production of essential proteins required for bacterial growth and survival. musechem.com

Tilmicosin's binding within the NPET physically obstructs the path of the elongating polypeptide chain. mdpi.com This blockage interferes with the translocation step of protein synthesis, where the ribosome is supposed to move one codon down the mRNA strand. musechem.comallenpress.com The obstruction prevents the growing peptide chain from advancing, which in turn halts the entire elongation process. musechem.com This leads to the premature dissociation of incomplete peptide chains and ultimately the cessation of bacterial protein production.

Intracellular Accumulation and Localization within Host Cells

A key feature of tilmicosin's pharmacokinetic profile is its ability to accumulate within host cells, particularly phagocytes. This characteristic significantly enhances its efficacy against intracellular pathogens.

Tilmicosin is avidly taken up and concentrated by various types of phagocytic cells, including alveolar macrophages, monocyte-macrophages, and neutrophils (heterophils in avian species). nih.govnih.govcgfarad.caavma.org This uptake results in intracellular drug concentrations that are many times higher than those in the extracellular environment or plasma. nih.govcgfarad.ca Studies have shown that this accumulation is dependent on cell viability, temperature, and pH. nih.govnih.gov A substantial portion of the intracellular tilmicosin, estimated between 51% and 88%, becomes localized within lysosomes. nih.govnih.gov

The following table summarizes research findings on the ratio of intracellular to extracellular concentrations (Ci/Ce or Cc:Ce) of tilmicosin in various phagocytic cells.

Cell TypeSpeciesIncubation Time (hours)Concentration Ratio (Intracellular:Extracellular)Source(s)
Swine Phagocytes (general)Swine448 - 69 nih.gov
Chicken HeterophilsChicken4~138 nih.gov
MQ-NCSU MacrophagesChicken4~32 nih.gov
Monocyte-MacrophagesChicken4~66 nih.gov
Bovine Alveolar MacrophagesBovine4~193 researchgate.net
Bovine Monocyte-Derived MacrophagesBovine4~43 researchgate.net

The high concentration of tilmicosin within phagocytes is crucial for its clinical effectiveness against pathogens that can survive and replicate inside host cells, such as Mycoplasma species. musechem.comfrontiersin.org Phagocytic cells naturally migrate to sites of infection and inflammation. By accumulating tilmicosin, these cells act as a delivery system, transporting the antibiotic directly to the location of the bacteria. nih.govcgfarad.ca Research indicates that the presence of bacteria or their components, like lipopolysaccharide (LPS), can increase tilmicosin uptake by phagocytes and enhance its subsequent release. nih.govnih.govcgfarad.ca This targeted delivery allows for high local concentrations of the active drug at the infection site, a mechanism that contributes to tilmicosin's efficacy even when serum concentrations are low. cgfarad.ca This ability to reach intracellular pathogens enhances its effectiveness against organisms implicated in respiratory infections. musechem.com

Pharmacodynamic Studies and Antimicrobial Spectrum Characterization

In Vitro Susceptibility Testing and Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial activity of tilmicosin (B555) is quantified using in vitro susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Tilmicosin exhibits potent activity against a range of Gram-positive bacteria. musechem.com Studies have established its effectiveness against common veterinary pathogens. For instance, the MIC required to inhibit 90% of isolates (MIC90) of Staphylococcus aureus from the bovine udder was found to be 0.78 µg/mL. nih.gov Furthermore, 90.8% of 164 other Gram-positive udder pathogens were inhibited by tilmicosin concentrations below 3.12 µg/mL. nih.gov Another study showed that the MIC of tilmicosin for Streptococcus agalactiae was 3.12 µg/mL, compared to 0.78 µg/mL for Staphylococcus aureus. nih.gov

In porcine pathogens, the tilmicosin MIC90 for Erysiopelothrix rhusiopathiae was found to be ≤0.125 µg/mL. nih.gov However, its activity against other Gram-positive swine pathogens like Staphylococcus hyicus and Streptococcus suis was significantly lower, with MIC90 values greater than 128 µg/mL. nih.gov Despite this, other research has shown tilmicosin to have a prolonged post-antibiotic effect against S. suis. nih.govscielo.br

Bacterial IsolateMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (bovine)-0.78
Other Gram-positive udder pathogens-< 3.12
Streptococcus agalactiae-3.12
Erysiopelothrix rhusiopathiae-≤0.125
Staphylococcus hyicus->128
Streptococcus suis->128

Tilmicosin is particularly effective against several key Gram-negative bacteria responsible for respiratory diseases in livestock. nbinno.com This includes pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Actinobacillus species. musechem.comnbinno.com

For Mannheimia haemolytica and Pasteurella multocida, the causative agents of bovine respiratory disease (BRD), tilmicosin has demonstrated significant in vitro activity. mdpi.com One study reported that resistance among M. haemolytica and P. multocida isolates was uncommon, at 0.8% and 6.9% respectively. avma.org For P. multocida, MIC90 values have been reported to range from 8 µg/mL to over 64 µg/mL. nih.govmdpi.com For M. haemolytica, MIC90 values of 8 µg/mL have been recorded. mdpi.com

The activity of tilmicosin extends to porcine respiratory pathogens as well. The MIC90 for Actinobacillus suis was 8 µg/mL, and for Haemophilus parasuis it was ≤1 µg/mL. nih.gov However, it showed less activity against Bordetella bronchiseptica, with an MIC90 of 64 µg/mL. nih.gov

Bacterial IsolateMIC50 (µg/mL)MIC90 (µg/mL)
Mannheimia haemolytica-8 - >64
Pasteurella multocida (Type A, porcine)-8
Pasteurella multocida (Type D, porcine)-16
Actinobacillus suis-8
Haemophilus parasuis-≤1
Bordetella bronchiseptica-64
Histophilus somni-16 - 64

Tilmicosin is widely recognized for its efficacy against Mycoplasma species, which are significant pathogens in poultry and swine. nbinno.comnbinno.comnih.gov

In poultry, tilmicosin has shown activity against Mycoplasma gallisepticum (MG). nih.gov MIC values for MG have been reported to be as low as 0.01 µg/mL. nih.gov However, other studies have found higher mean MIC values, such as 12.5 µg/mL for some Thai isolates. chula.ac.th For Mycoplasma synoviae (MS), tilmicosin's bactericidal activity was found to be concentration-dependent. nih.gov

In swine, tilmicosin is used against Mycoplasma hyopneumoniae. nih.govnih.gov The MIC for M. hyopneumoniae with an inoculum of 10⁶ CFU/mL was determined to be 1.6 µg/mL. nih.gov

Mycoplasma SpeciesInoculum SizeMIC (µg/mL)
Mycoplasma gallisepticum10⁵ CFU/mL0.01
Mycoplasma gallisepticum10⁷ CFU/mL0.02
Mycoplasma gallisepticum (Thai isolates)-12.5 (mean)
Mycoplasma hyopneumoniae10⁶ CFU/mL1.6
Mycoplasma mycoides subsp. mycoides SC-0.015 (MIC50)

The in vitro efficacy of tilmicosin has been compared to other veterinary antibiotics. In a study comparing it with tulathromycin for BRD pathogens, MIC90 values for tilmicosin against M. haemolytica and P. multocida were often higher than those for tulathromycin. mdpi.com For instance, against P. multocida, tilmicosin MIC90 values ranged from 16–>64 µg/mL, while tulathromycin's were 4–16 µg/mL. mdpi.com However, another study found that isolates from pneumonic calves were 100% susceptible to both tilmicosin and tulathromycin. ekb.eg

Compared to acetylisovaleryltylosin tartrate (ATLL), another macrolide, tilmicosin showed a strong extracellular parasiticidal effect against Toxoplasma gondii, whereas ATLL mainly inhibited intracellular parasites. nih.gov Against various strains of Mycoplasma mycoides subspecies mycoides SC, tilmicosin demonstrated the lowest MIC50 (0.015 µg/mL) compared to danofloxacin (0.25 µg/mL), oxytetracycline (0.5 µg/mL), florfenicol (1 µg/mL), and spectinomycin (8 µg/mL). researchgate.net

Time-Kill Kinetics and Bactericidal vs. Bacteriostatic Activity

Tilmicosin is generally considered a bacteriostatic antibiotic, meaning it inhibits bacterial growth, but it can exhibit bactericidal (bacteria-killing) activity at higher concentrations against specific organisms. researchgate.netbiopharm.vet The distinction between bacteriostatic and bactericidal can depend on the bacterial species and the drug concentration. foamid.com

Time-kill kinetic studies have shown that tilmicosin is bactericidal against P. haemolytica, A. pleuropneumoniae, and P. multocida. nih.gov In contrast, erythromycin (B1671065) was found to be bacteriostatic against P. multocida. nih.gov Against Mycoplasma gallisepticum, tilmicosin demonstrated a bactericidal effect at concentrations of 1 to 64 times the MIC, with the number of viable organisms reduced to the limit of detection after 36-48 hours. nih.gov For Mycoplasma hyopneumoniae, a mycoplasmacidal effect was achieved at a concentration of 32 times the MIC, causing a 3.16 log₁₀ CFU/mL reduction in bacterial count. nih.gov In an in vivo piglet model, tilmicosin exhibited bactericidal activity against P. multocida at higher doses. frontiersin.org

Post-Antibiotic Effect (PAE) and Post-Antibiotic Sub-MIC Effect (PASME) Research

The post-antibiotic effect (PAE) is the suppression of bacterial growth that continues after a short exposure of microorganisms to an antibiotic. nih.govembopress.org The post-antibiotic sub-MIC effect (PASME) describes the effect of sub-inhibitory concentrations on bacterial growth during the PAE period. nih.gov

Tilmicosin has been shown to induce a significant PAE. nih.govresearchgate.net The duration of the PAE increases as the concentration of the drug increases. nih.govresearchgate.net In one study, tilmicosin produced more significant PAEs than tylosin (B1662201) or apramycin against P. multocida and A. pleuropneumoniae at concentrations below the MIC. nih.govresearchgate.net At 8 times the MIC, tilmicosin and tylosin caused PAEs lasting up to 8 hours. nih.govresearchgate.net

Research on Streptococcus suis, including erythromycin-resistant strains, found that tilmicosin induced a significantly longer PAE (0.73-5.6h) and PASME compared to erythromycin. nih.govscielo.brnih.gov The PASME was substantially longer than the PAE, suggesting that even low, residual concentrations of the drug can continue to inhibit bacterial growth. nih.govscielo.br These prolonged effects may contribute to the in vivo efficacy of tilmicosin and allow for less frequent dosing intervals. nih.govscielo.br

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Integration

The integration of pharmacokinetic (PK) and pharmacodynamic (PD) data is a critical step in characterizing the antimicrobial activity of Tilmicosin phosphate (B84403). This approach combines information on the drug's concentration-time course in the body with its effect on the target pathogen, allowing for a more rational and effective prediction of its efficacy. Both in vivo and in vitro models are employed to establish these relationships, providing essential data for optimizing therapeutic strategies. nih.gov

PK/PD Indices (e.g., AUC/MIC, Cmax/MIC, T>MIC) and Their Correlation with Efficacy in Animal Models

The relationship between drug exposure and its antimicrobial effect is quantified using PK/PD indices. The three primary indices are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), and the duration of time the drug concentration remains above the MIC (T>MIC). Research in various animal models has consistently shown that the efficacy of tilmicosin is best predicted by the AUC/MIC ratio, indicating a concentration-dependent mechanism of action. mdpi.comnih.gov

In a study involving a piglet tissue cage infection model with Pasteurella multocida, the AUC24h/MIC ratio demonstrated the highest correlation with antibacterial effect (R² = 0.92), compared to Cmax/MIC (R² = 0.90) and %T > MIC (R² = 0.83). frontiersin.org This finding highlights that the total drug exposure over a 24-hour period relative to the pathogen's susceptibility is the most critical determinant of tilmicosin's success against this bacterium. nih.govfrontiersin.org Similarly, in an in vivo study on chickens infected with Mycoplasma gallisepticum, the AUC/MIC parameter also correlated well with anti-mycoplasmal efficacy, showing a strong correlation coefficient (R² = 0.92). nih.gov

Further studies have quantified the specific AUC/MIC values required to achieve different levels of bacterial reduction. For instance, against P. multocida in piglets, AUC24h/MIC values of 19.65 h, 23.86 h, and 35.77 h were required for 1/3-log, 1/2-log, and 3/4-log reductions in bacterial count, respectively, over a 24-hour period. nih.govfrontiersin.org In the case of M. gallisepticum in chickens, the AUC/MIC ratios for 1 log10 and 3 log10 CFU/lung reductions were determined to be 300.02 h and 6,950.15 h, respectively. nih.gov Research on Mycoplasma synoviae in chickens also identified AUC0-72h/MIC as the best-fitting PK/PD index (R² = 0.98), with values of 13.99 h, 20.53 h, and 28.23 h needed for 1, 2, and 3 Log10 CFU/mL reductions, respectively. researchgate.net

Correlation of PK/PD Indices with Tilmicosin Efficacy in Animal Models
PathogenAnimal ModelOptimal PK/PD IndexCorrelation (R²)Target AUC/MIC Value for Efficacy
Pasteurella multocidaPiglets (Tissue Cage Model)AUC24h/MIC0.9235.77 h for a 3/4-log reduction nih.govfrontiersin.org
Mycoplasma gallisepticumChickensAUC/MIC0.92300.02 h for a 1-log10 reduction nih.gov
Mycoplasma synoviaeChickensAUC0-72h/MIC0.9828.23 h for a 3-log10 reduction researchgate.net

Application of PK/PD Principles to Optimize in vitro Efficacy Predictions

While in vivo models provide results that are highly relevant to clinical settings, they can be expensive and time-consuming. nih.gov Consequently, in vitro dynamic models have been developed to simulate the pharmacokinetic profiles of tilmicosin observed in animals. mdpi.com These models are valuable tools for studying the PK/PD relationship, optimizing dose regimens, and monitoring antimicrobial activity in a controlled and cost-effective manner. nih.govmdpi.com

An in vitro dynamic model was used to study the PK/PD relationship of tilmicosin against Mycoplasma hyopneumoniae, simulating the drug concentrations found in the lung lining fluid of pigs. mdpi.com This study confirmed that tilmicosin's activity is concentration-dependent and that AUC0–96 h/MIC was the best parameter for predicting its antibacterial effect (R² = 0.99). mdpi.comnih.gov The model estimated that an AUC0–96 h/MIC value of 96.72 h was required to achieve a 3-log10 reduction in the bacterial count. mdpi.comnih.gov

Similarly, an in vitro model examining tilmicosin against M. gallisepticum also demonstrated that AUC24h/MIC was the most predictive PK/PD parameter (R² = 0.87). researchgate.netresearchgate.net These in vitro studies allow researchers to efficiently explore the effects of different dosing regimens and to understand the drug-pathogen interaction in detail, including the potential for resistance development. mdpi.com The strong correlation between the findings from these in vitro systems and animal infection models validates their use in predicting in vivo efficacy and refining therapeutic approaches. mdpi.com

In Vitro PK/PD Modeling of Tilmicosin
PathogenModel TypeOptimal PK/PD IndexCorrelation (R²)Target AUC/MIC Value for Efficacy
Mycoplasma hyopneumoniaeDynamic one-compartment modelAUC0–96h/MIC0.9996.72 h for a 3-log10 reduction mdpi.comnih.gov
Mycoplasma gallisepticumDynamic one-compartment modelAUC24h/MIC0.87Not specified in provided sources

Mechanisms and Epidemiology of Antimicrobial Resistance

Molecular Mechanisms of Resistance to Tilmicosin (B555)

Bacteria have evolved several distinct molecular strategies to counteract the inhibitory effects of tilmicosin and other macrolides. These mechanisms primarily involve modification of the drug's target site on the ribosome or active removal of the drug from the bacterial cell.

One of the most significant mechanisms of macrolide resistance is the modification of the ribosomal target site, which is mediated by erythromycin (B1671065) ribosomal methylase (erm) genes. msu.ruresearchgate.net These genes encode enzymes that methylate a specific adenine (B156593) residue (A2058 in Escherichia coli numbering) within the 23S ribosomal RNA (rRNA), a key component of the 50S ribosomal subunit where macrolides bind. msu.runih.gov This methylation, either mono- or di-methylation, reduces the binding affinity of macrolides, including the 16-membered tilmicosin, as well as lincosamides and streptogramin B antibiotics, leading to the MLSB resistance phenotype. msu.runih.govnih.gov

The expression of erm genes can be either constitutive or inducible in the presence of an antibiotic. nih.gov In veterinary pathogens such as Mannheimia haemolytica and Pasteurella multocida, the erm(42) gene has been identified, which confers resistance to 14-, 15-, and 16-membered macrolides through monomethylation of A2058. nih.gov More recently, the erm(T) gene has been detected in multidrug-resistant M. haemolytica isolates from cattle with bovine respiratory disease (BRD). nih.gov

Table 1: Key Ribosomal Methylation Genes Conferring Tilmicosin Resistance
Gene FamilySpecific Gene ExampleMechanismEffect on TilmicosinAssociated Pathogens
ermerm(42)Monomethylation of A2058 in 23S rRNAReduced binding and resistanceMannheimia haemolytica, Pasteurella multocida nih.gov
ermerm(T)Methylation of 23S rRNAReduced binding and resistanceMannheimia haemolytica nih.gov
ermermAMethylation of 23S rRNAReduced binding and resistanceGeneral macrolide resistance mdpi.com

Active efflux is another primary mechanism of resistance, where bacteria utilize transport proteins to actively pump antibiotics out of the cell, preventing them from reaching their ribosomal target. nih.govnih.gov The major facilitator superfamily (MFS) of transporters includes pumps encoded by macrolide efflux (mef) genes. nih.gov

Traditionally, efflux pumps encoded by mef genes were associated with resistance primarily to 14- and 15-membered macrolides (known as the M-phenotype) and were considered less effective against 16-membered macrolides like tilmicosin. nih.govnih.gov However, recent studies have identified efflux systems that contribute to tilmicosin resistance. In P. multocida and M. haemolytica, the tandemly arranged msr(E) and mph(E) genes, which encode for an ABC transporter-related efflux protein and a macrolide phosphotransferase respectively, have been linked to elevated minimum inhibitory concentrations (MICs) for tilmicosin. nih.govdpi.qld.gov.aumurdoch.edu.au Additionally, the genes mef(C) and mph(G) have been found in German isolates of M. haemolytica, contributing to macrolide resistance. nih.gov This indicates that the role of efflux systems in tilmicosin resistance is more complex than previously understood.

In addition to enzymatic modification of the ribosome, direct mutations in the genes encoding the 23S rRNA or ribosomal proteins can also confer resistance to tilmicosin. This mechanism is particularly prominent in Mycoplasma species, which lack a cell wall and often rely on target site modification for antibiotic resistance. nih.gov

Studies on Mycoplasma bovis have identified several point mutations in domains II and V of the 23S rRNA gene that are correlated with decreased susceptibility to tilmicosin. drugbank.comnih.gov Similarly, in Mycoplasma hyopneumoniae, an A2058G transition in domain V of the 23S rRNA was found in resistant strains. nih.gov Mutations in the genes encoding ribosomal proteins L4 and L22, which are adjacent to the macrolide binding site, have also been identified, though their direct correlation with tilmicosin resistance is sometimes less clear than for 23S rRNA mutations. drugbank.comnih.govnih.gov

Table 2: Target Site Mutations Associated with Tilmicosin Resistance in Mycoplasma
PathogenMutation (E. coli numbering)LocationReference
Mycoplasma bovisG748A, C752T23S rRNA (Domain II) drugbank.comnih.govnih.gov
Mycoplasma bovisA2058G, A2059G, A2059C23S rRNA (Domain V) drugbank.comnih.govnih.gov
Mycoplasma hyopneumoniaeA2058G23S rRNA (Domain V) nih.gov
Mycoplasma gallisepticumA2058G, A2059G23S rRNA (Domain V) nih.gov

Cross-Resistance Patterns with Other Macrolides and Lincosamides

Due to shared mechanisms of action and resistance, there is significant potential for cross-resistance between tilmicosin and other antibiotics, particularly other macrolides and lincosamides. wikivet.netlsmu.lt

The MLSB resistance phenotype conferred by erm genes is a classic example of cross-resistance. Bacteria possessing these genes are resistant not only to 16-membered macrolides like tilmicosin and tylosin (B1662201) but also to 14- and 15-membered macrolides (e.g., erythromycin, tulathromycin) and lincosamides (e.g., lincomycin, clindamycin). nih.govnih.gov Similarly, target site mutations in the 23S rRNA gene often result in broad resistance across these drug classes. For instance, M. hyopneumoniae strains with the A2058G mutation selected by tilmicosin exposure also show significantly reduced susceptibility to tylosin, erythromycin, and lincomycin. nih.gov Mycoplasma gallisepticum mutants with A2058G or A2059G mutations also exhibit cross-resistance to erythromycin and tylosin. nih.gov

Efflux-mediated resistance can be more variable. The M-phenotype, conferred by some mef genes, typically results in resistance to 14- and 15-membered macrolides but not lincosamides or 16-membered macrolides. nih.gov However, the identification of systems like msr(E)/mph(E) in Pasteurellaceae that confer resistance to tilmicosin suggests that some efflux mechanisms can provide a broader spectrum of resistance. nih.gov

Emergence and Spread of Resistance in Relevant Pathogens

The prevalence of tilmicosin resistance varies by pathogen, geographical region, and historical antimicrobial usage patterns. Surveillance data indicates a concerning trend of increasing resistance among key pathogens responsible for respiratory diseases in livestock.

Mannheimia haemolytica : Historically susceptible to macrolides, resistant isolates of M. haemolytica are now emerging globally. nih.gov In Australia, the first macrolide-resistant isolate was reported in the period of 2014-2019. dpi.qld.gov.aumdpi.com In contrast, studies in Germany have identified multidrug-resistant isolates collected between 2009 and 2020, with 10 out of 13 studied isolates being resistant to tilmicosin. nih.gov

Pasteurella multocida : Resistance rates in P. multocida also show significant regional variation. A study of Australian isolates from 2014-2019 found that resistance to tilmicosin rose from 2.7% in the 2014-2018 period to 24.6% among isolates from 2019. dpi.qld.gov.aumdpi.commurdoch.edu.au In contrast, a survey of Korean pig isolates from 2010 to 2016 found a low resistance rate of 2.6%. nih.gov Some studies have still found tilmicosin to be among the most effective antibiotics against P. multocida. akjournals.com

Mycoplasma : Acquired resistance to tilmicosin in Mycoplasma species, particularly M. bovis, is a well-documented and widespread issue. nih.gov High MIC values for tilmicosin are frequently identified in M. bovis isolates from Europe and North America. nih.govmdpi.com For example, a French study found all recent isolates had MICs of ≥64 μg/ml for tilmicosin. nih.gov This high level of resistance presents a significant challenge for the treatment of bovine respiratory disease associated with M. bovis. mdpi.com

Table 3: Reported Tilmicosin Resistance in Key Veterinary Pathogens
PathogenRegion/Time PeriodReported Resistance PrevalenceReference
Mannheimia haemolyticaAustralia (2014-2019)1.1% (1/88 isolates) dpi.qld.gov.aumdpi.com
Mannheimia haemolyticaGermany (2009-2020)76.9% (10/13 isolates) nih.gov
Pasteurella multocidaAustralia (2019)24.6% dpi.qld.gov.aumurdoch.edu.au
Pasteurella multocidaKorea (Pigs, 2010-2016)2.6% nih.gov
Mycoplasma bovisVarious (Recent studies)High MICs (≥32 µg/ml) frequently identified nih.gov

Genetic Basis of Resistance and Plasmid-Mediated Transfer

The dissemination of resistance genes throughout bacterial populations is largely driven by horizontal gene transfer (HGT), a process facilitated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrative and conjugative elements (ICEs). nih.govnih.govresearchgate.net These elements can carry multiple resistance genes, leading to the rapid emergence of multidrug-resistant strains.

The erm genes, for instance, are frequently located on plasmids and transposons, allowing for their transfer between different bacterial species and genera. nih.gov In M. haemolytica, genes conferring resistance to macrolides, including erm(T) and mef(C), have been found on multidrug-resistance-mediating ICEs. nih.gov These ICEs also carry genes for resistance to other antibiotic classes like tetracyclines and phenicols, explaining the occurrence of multidrug-resistant phenotypes. The horizontal transfer of the ermA gene can be mediated by integrons, as indicated by the role of the class 1 integron-integrase gene intI1. mdpi.com The transfer of resistance genes is a key factor in the evolution of antibiotic resistance, allowing for the rapid adaptation of bacterial populations to the selective pressure exerted by antimicrobial use. nih.govresearchgate.net

Advanced Analytical Methodologies for Tilmicosin Phosphate Salt Quantification in Research

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of tilmicosin (B555) in research settings. Its versatility, robustness, and ability to separate the analyte from complex matrix components make it an indispensable tool. The method can be adapted with various detectors and chromatographic techniques to suit specific analytical needs.

HPLC coupled with Ultraviolet (UV) detection is a widely used and accessible method for tilmicosin analysis. The detection wavelength is typically set near the absorbance maximum of tilmicosin, commonly at 280 nm, 287 nm, or 290 nm, to ensure optimal sensitivity. iaea.orgtandfonline.com Reversed-phase columns, particularly C18, are the most common stationary phases for separating tilmicosin from endogenous interferences in matrices like plasma, milk, and various animal tissues. thepharmajournal.com

The mobile phase composition is critical for achieving good chromatographic resolution. A typical mobile phase consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or potassium phosphate), and organic modifiers like acetonitrile (B52724) and methanol. thepharmajournal.comoup.com Adjusting the pH of the mobile phase, often to an acidic pH around 5.0 using agents like trifluoroacetic acid, is crucial for obtaining sharp and symmetrical peaks. thepharmajournal.com Method validation studies have demonstrated the reliability of HPLC-UV, with limits of detection (LOD) and quantification (LOQ) reaching as low as 0.03 µg/mL and 0.06 µg/mL in chicken plasma, respectively. thepharmajournal.com

Table 1: Examples of HPLC-UV Methods for Tilmicosin Quantification
MatrixColumnMobile PhaseDetection WavelengthLOD / LOQReference
Chicken Plasma & MeatC180.1M Ammonium formate : Acetonitrile : Methanol (60:30:10 v/v/v), pH 5.0 with Trifluoroacetic acid287 nmLOD: 0.03 µg/mL; LOQ: 0.06 µg/mL thepharmajournal.com
Ovine MilkReversed-phaseNot specified in abstract280 nmDetermines levels &lt;50 µg/L tandfonline.com
Bovine MilkReversed-phase PhenylNot specified in abstract280 nmLOD: ~13 ng/mL; LOQ: ~20 ng/mL iaea.org
Animal TissuesReversed-phaseNot specified in abstract287 nmLOD: 0.010 ppm (µg/g) nih.gov

For enhanced sensitivity and unparalleled specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly valuable for confirming the identity of tilmicosin residues and for quantifying the analyte at very low concentrations in complex matrices like animal tissues and milk. LC-MS/MS methods are subjected to rigorous validation to establish performance parameters such as linearity, recovery, and precision. researchgate.net

The analysis is typically performed in the multiple-reaction monitoring (MRM) mode, which provides a high degree of sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. For tilmicosin, the protonated molecule [M+H]⁺ at m/z 869 often serves as the precursor ion. Subsequent fragmentation yields characteristic product ions that are used for quantification and confirmation. One confirmatory method utilizes atmospheric pressure chemical ionization (APCI) and a triple quadrupole mass spectrometer (MS3), where the protonated ion at 869 Da is fragmented to a precursor ion at 696 Da, which is further fragmented to produce ions such as 678 Da and 522 Da for confirmation. The ratio of these ions is a key criterion for positive identification. Validation studies demonstrate excellent performance, with recoveries often ranging from 83.3% to 107.1% and repeatability precision (RSDr) from 0.465% to 13.4% in fortified tissues. researchgate.net

Ion-pairing chromatography is a specialized reversed-phase HPLC technique used to enhance the retention and separation of ionic compounds like tilmicosin on non-polar stationary phases. This method involves adding an ion-pairing reagent to the mobile phase. The reagent is typically a large, ionic molecule with a hydrophobic region that can interact with the stationary phase and a charged region that forms a neutral ion pair with the oppositely charged analyte.

For the analysis of the basic tilmicosin molecule, a common ion-pairing reagent is dibutylammonium phosphate (B84403) (DBAP). iaea.org The DBAP pairs with the tilmicosin cation, forming a neutrally charged complex that can be effectively retained and separated on a C18 column. The chromatographic analysis is often performed using a gradient elution with a mobile phase containing acetonitrile and a DBAP buffer solution, with the pH adjusted to be acidic (e.g., 2.5 with phosphoric acid). iaea.org This technique, combined with UV detection at 280 nm, is suitable for quantifying tilmicosin in tissues like beef liver, kidney, and muscle. iaea.org

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Sample Preparation

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to remove interfering matrix components and concentrate the analyte. For tilmicosin, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are extensively used.

Liquid-Liquid Extraction (LLE) takes advantage of tilmicosin's basic character and its differential solubility in aqueous and organic solvents. A common LLE procedure involves an initial extraction of the sample (e.g., tissue homogenate) with methanol. iaea.orgtandfonline.com The extract is then acidified, and non-polar impurities are removed by washing with a non-polar solvent like hexane. iaea.orgtandfonline.com Subsequently, the pH of the aqueous phase is adjusted to approximately 9.0, making the tilmicosin molecule uncharged and thus more soluble in an organic solvent. The analyte is then partitioned into an immiscible organic solvent, such as chloroform (B151607) or a chloroform:hexane mixture. iaea.orgtandfonline.com This organic extract is then evaporated to dryness and the residue is reconstituted in the HPLC mobile phase for analysis. iaea.org

Solid-Phase Extraction (SPE) offers a more streamlined and often more efficient alternative to LLE, reducing solvent consumption and simplifying the cleanup process. oup.com C18 cartridges are commonly used for tilmicosin extraction from matrices like milk and tissues. oup.comnih.gov The general procedure involves conditioning the SPE cartridge, loading the sample extract (often prepared in acetonitrile), washing the cartridge to remove interferences, and finally eluting the retained tilmicosin with a solvent like 0.1M ammonium acetate (B1210297) in methanol. oup.com A more advanced technique, molecularly imprinted solid-phase extraction (MISPE), has been developed for higher selectivity. MISPE uses a polymer sorbent created with a template molecule (e.g., tylosin) to create specific binding sites for tilmicosin, resulting in cleaner chromatograms and high recoveries (76.9% to 95.6%) from complex feed matrices. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Tilmicosin
TechniquePrincipleTypical Sorbents/SolventsApplication Example (Matrix)Reference
Liquid-Liquid Extraction (LLE)Partitioning based on pH and differential solubility.Methanol, Hexane, Chloroform, Sodium CarbonateBeef Liver, Kidney, Muscle iaea.org
Solid-Phase Extraction (SPE)Analyte retention on a solid sorbent followed by selective elution.C18 cartridges, Acetonitrile, Ammonium Acetate in MethanolAnimal Tissues, Milk oup.comnih.gov
Molecularly Imprinted SPE (MISPE)Highly selective retention on a custom polymer with specific binding sites.Mimic template polymer (Tylosin-based)Animal Feeds nih.gov

Immunochemical Assays (e.g., ELISA, Immunochromatographic assays) for Research Purposes

Immunochemical assays provide rapid, sensitive, and high-throughput screening tools for tilmicosin quantification, complementing traditional chromatographic methods. These assays are based on the specific binding interaction between an antibody and the tilmicosin molecule.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay widely used for detecting tilmicosin in various samples. creative-diagnostics.com Competitive ELISA is the most common format, where tilmicosin in the sample competes with a labeled tilmicosin conjugate for a limited number of antibody binding sites. mzfoodtest.com The signal generated is inversely proportional to the amount of tilmicosin in the sample. Research has focused on producing polyclonal and monoclonal antibodies with high affinity and specificity for tilmicosin. tandfonline.com The development of these antibodies has enabled the creation of ELISA kits with high sensitivity, with some assays reporting a limit of determination as low as 0.09 ng/mL. tandfonline.com These kits are suitable for screening tilmicosin residues in tissues, honey, milk, and eggs. creative-diagnostics.com

Immunochromatographic assays (ICA) , also known as lateral flow strips, offer an even faster and more user-friendly format for on-site or rapid laboratory screening. scilit.com These assays are typically competitive, where a sample containing tilmicosin will reduce or prevent the formation of a colored line at a specific test zone on the strip. Different nanoparticles, such as colloidal gold, latex microspheres, and time-resolved fluorescent microspheres (TrFM), are used as labels to enhance sensitivity. researchgate.netnih.gov The development of TrFM-based immunochromatographic assays has allowed for the simultaneous and quantitative detection of tilmicosin and related compounds in milk, with limits of detection (LOD) as low as 1.39 ng/mL and a total detection time of less than 13 minutes. nih.gov

Microdialysis Sampling in Pharmacokinetic Investigations

Microdialysis is a minimally invasive, continuous sampling technique that allows for the in-vivo measurement of unbound drug concentrations in the interstitial fluid of specific tissues in awake, freely-moving animals. nih.govnih.gov This methodology provides a powerful tool for pharmacokinetic (PK) research, offering a more accurate assessment of drug distribution at the target site compared to traditional blood sampling. researchgate.net

In tilmicosin research, microdialysis has been used to study its penetration into target tissues like the synovial space in chicken joints. nih.govresearchgate.net The technique involves implanting a small, semi-permeable probe into the target tissue. The probe is continuously perfused with a physiological solution at a low flow rate (e.g., 1.0 µL/min). nih.gov Tilmicosin from the surrounding interstitial fluid diffuses across the probe's membrane into the perfusion fluid (dialysate) based on the concentration gradient. The collected dialysate, which is free from large molecules and cells, is then analyzed using a highly sensitive method like HPLC-MS/MS to quantify the low levels of the drug. nih.govresearchgate.net Such studies have enabled researchers to determine key PK parameters directly in the target tissue and calculate the penetration ratio from plasma to the tissue, providing crucial data for understanding the drug's efficacy at the site of infection. nih.gov

Novel Formulations and Delivery System Research

Nanoparticle-Based Delivery Systems for Enhanced Pharmacokinetics

Nanoparticle-based delivery systems are at the forefront of research to improve the therapeutic performance of tilmicosin (B555) phosphate (B84403). By encapsulating the compound within nanocarriers, researchers have successfully altered its pharmacokinetic parameters, leading to enhanced bioavailability and sustained drug levels in the body. These systems are broadly categorized into polymeric and lipid-based nanoparticles.

Polymeric nanoparticles have been investigated as effective carriers for tilmicosin. One study reported the preparation of tilmicosin-loaded nanoparticles using poly(methyl methacrylate-co-methacrylic acid) (P(MMA-co-MAA)) via a precipitation method. acs.org This research demonstrated a clear ability to control the properties and functions of the nanoparticles. acs.org

Key findings from this research include:

Size Control: The hydrodynamic radius of the nanoparticles could be precisely controlled. Increasing the drug-to-polymer mass ratio from 1:3 to 4:3 resulted in an increase in the nanoparticle radius from approximately 39 nm to 60 nm. Similarly, increasing the total concentration of the drug and polymer led to a size increase from 27 nm to 80 nm. acs.org

Drug Loading: The drug loading content was also tunable. It increased from 7% to 32% as the drug-to-polymer ratio was raised, while the loading efficiency remained high at around 88%. acs.org

Controlled Release: The nanoparticle formulation provided a limited cumulative release of tilmicosin (46%), indicating a sustained-release profile compared to the free drug. acs.org

These findings suggest that polymeric nanoparticles can be engineered to have specific sizes and drug-loading capacities, which in turn influences the release kinetics of tilmicosin.

Lipid nanoparticles (LNPs) have been extensively studied as carriers for tilmicosin, showing significant promise in improving its oral bioavailability. tubitak.gov.tr This category includes solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and lipid-core nanocapsules (LNCs). tubitak.gov.trtubitak.gov.tr

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from lipids that are solid at body temperature. tubitak.gov.tr Studies using tilmicosin-loaded SLNs prepared with materials like hydrogenated castor oil (HCO) have demonstrated sustained drug release and significantly prolonged serum drug levels. dovepress.comnih.gov Following subcutaneous administration in mice, a single dose of tilmicosin-loaded HCO-SLNs maintained serum drug concentrations for up to 8 days, a stark contrast to the 5 hours observed for a conventional tilmicosin phosphate solution. nih.gov Furthermore, SLNs were found to enhance the therapeutic efficacy of tilmicosin in a mouse mastitis model. mdpi.com

Nanostructured Lipid Carriers (NLCs): NLCs are considered a second generation of lipid nanoparticles, incorporating both solid and liquid lipids. mdpi.com This composition helps to increase drug loading capacity and reduce drug leakage during storage compared to SLNs. mdpi.com Research on tilmicosin-loaded NLCs (TMS-NLCs) has shown they can significantly enhance oral absorption. mdpi.com In a study with broilers, TMS-NLCs formulated with stearic acid as the solid lipid achieved a relative oral bioavailability of 203.55% compared to a 10% tilmicosin phosphate solution. mdpi.com The mechanism for this improved absorption is partly attributed to the inhibition of P-glycoprotein efflux. mdpi.com

A comparative study evaluated the pharmacokinetics of tilmicosin phosphate and three LNP formulations—SLNs, NLCs, and LNCs—after oral administration in broiler chickens. tubitak.gov.trtubitak.gov.tr The results clearly showed the superiority of the nanoparticle formulations in enhancing bioavailability. tubitak.gov.trtubitak.gov.trresearchgate.net

Pharmacokinetic Parameters of Tilmicosin Formulations in Broiler Chickens tubitak.gov.trresearchgate.net
ParameterTilmicosin Phosphate (TLM-PH)Tilmicosin-SLNTilmicosin-NLCTilmicosin-LNC
Cmax (µg/mL)1.211.581.762.17
Relative Bioavailability (%)100170270360

As the data indicates, all LNP formulations improved the maximum plasma concentration (Cmax) and relative bioavailability compared to the standard tilmicosin phosphate solution. tubitak.gov.trresearchgate.net The lipid-core nanocapsules (LNCs) demonstrated the most significant enhancement, increasing relative bioavailability by 3.6 times. tubitak.gov.trtubitak.gov.trresearchgate.net

Gelation Phenomena and Controlled Release Formulations

Recent research has investigated the gelation phenomenon of tilmicosin phosphate during its crystallization process. It has been observed that a gel can form temporarily, acting as an intermediate phase during the transition from an amorphous state to a more stable crystalline state. researchgate.net Understanding this phenomenon is crucial as it can hinder the crystallization process but also offers potential for developing sustained-release formulations. researchgate.netresearchgate.net

The in vitro release profiles of tilmicosin from nanoparticle formulations consistently show a pattern of sustained or controlled release. For instance, tilmicosin-loaded SLNs exhibited a biphasic release pattern, with an initial faster release followed by a prolonged, slower release phase. nih.gov In one study, HCO-SLN suspensions of varying particle sizes (150 nm, 450 nm, and 900 nm) were compared. The 150 nm particles showed a cumulative release of 29.35% over the first 2 hours in a NaCl solution, while the native tilmicosin released 45.65% in the same period. The release for the native drug was nearly complete after 12 hours, whereas the nanoparticle formulations continued to release the drug slowly. nih.gov This sustained release is a key advantage, as it can maintain therapeutic drug concentrations for longer periods.

Targeted Delivery Approaches

The development of novel tilmicosin phosphate formulations also includes strategies for targeted drug delivery. The goal is to increase the drug concentration at the site of infection while minimizing systemic exposure.

Research has pointed to the potential for targeted oral delivery. An abstract mentions the development of solid lipid nanoparticles specifically for duodenum-targeted oral delivery of tilmicosin, suggesting a strategy to bypass the harsh environment of the stomach and release the drug in a specific region of the intestine for optimal absorption. acs.org

Furthermore, studies have shown that nanoparticle formulations can alter the biodistribution of tilmicosin. In a study evaluating tilmicosin-loaded SLNs for treating mastitis, nanoparticles labeled with a fluorescent marker were tracked after subcutaneous injection in mice. dovepress.com While most of the nanoparticles remained at the injection site, slowly releasing the drug, a portion was transferred to the mammary glands. This resulted in a sustained drug concentration in the target tissue for at least 6 days, compared to only 3 days for the tilmicosin phosphate solution. dovepress.com This demonstrates a passive targeting effect, where the formulation enhances drug accumulation in the desired tissue.

Environmental Fate and Degradation in Research Contexts

Environmental Persistence in Soil and Water Compartments

Tilmicosin (B555) phosphate (B84403), a macrolide antibiotic used in veterinary medicine, can enter the environment through the application of animal manure to agricultural land. Research indicates that tilmicosin is highly persistent in certain environmental matrices. Studies have shown that the residual times for tilmicosin can range from 38 to 346 days in pig manure. nih.gov In soil, a residual time of 16 days has been reported. nih.gov One study noted that tilmicosin's dissipation half-time (DT50) in manure was greater than 200 days, underscoring its potential for long-term presence in the environment. nih.gov The persistence of tilmicosin is a significant factor in its environmental fate, as its long residual time can create extended selective pressure on microbial communities. nih.gov Furthermore, monitoring studies have identified tilmicosin among the veterinary medicines leading to the highest concentrations in soil and surface water compartments following the treatment of pasture animals. service.gov.uk A tilmicosin formulation has been classified as very toxic to aquatic life with long-lasting effects, which is indicative of its environmental persistence. msd.com

Table 1: Reported Environmental Persistence of Tilmicosin

Environmental Matrix Reported Residual Time / Half-Life
Pig Manure 38 to 346 days
Pig Manure DT50 > 200 days
Soil 16 days

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

The degradation of tilmicosin in the environment can occur through non-biological, or abiotic, processes such as photolysis and hydrolysis. Tilmicosin's molecular structure contains functional groups that are susceptible to hydrolysis. nih.gov The compound also absorbs light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct photolysis by sunlight. nih.gov

Forced degradation studies, which investigate the stability of a compound under stress conditions, provide further insight into its abiotic degradation pathways. In one such study, tilmicosin demonstrated resistance to acidic conditions and oxidation. dergipark.org.tr However, it was found to be partially degraded under specific thermal and photolytic conditions. dergipark.org.tr The degradation of tilmicosin under basic conditions was found to be dependent on concentration and temperature, with partial degradation observed in a 1.0 M sodium hydroxide (B78521) solution at 75°C. dergipark.org.tr

Table 2: Summary of Tilmicosin Degradation under Stress Conditions

Stress Condition Observation
Acidic (Hydrolysis) Resistant
Basic (Hydrolysis) Partially degraded (degradation is concentration and temperature dependent)
Oxidative Resistant
Thermal Partially degraded
Photolytic (UV light) Partially degraded

Biotic Degradation Processes in Environmental Matrices

Biotic degradation involves the breakdown of a compound by living organisms, primarily microorganisms. While comprehensive biodegradation data for tilmicosin in the environment are not widely available, specific studies in controlled settings like manure composting have shed light on its fate. nih.gov

During the aerobic composting of pig manure, tilmicosin has been shown to undergo significant degradation. In one study, initial tilmicosin concentrations of 246.49 ± 22.83 mg/kg and 529.99 ± 16.15 mg/kg were reduced to 93.44 ± 9.53 mg/kg and 179.20 ± 38.13 mg/kg, respectively, by the end of the composting period. mdpi.com These reductions correspond to degradation rates of 66.53% and 62.09%. mdpi.com The high temperatures achieved during the thermophilic phase of composting are known to kill many microorganisms but also facilitate the degradation of antibiotics. mdpi.com The process of composting alters the microbial community structure, which in turn influences the degradation of antibiotic residues. mdpi.com Research has also noted that the presence of tilmicosin can have a pronounced effect on soil microbial properties, such as potential nitrification rates. uth.gr

Mobility and Sorption Characteristics in Soil and Sediment

The mobility and sorption of tilmicosin in soil and sediment are critical factors determining its potential to leach into groundwater or be transported to surface waters. Physicochemical properties of the compound and the characteristics of the soil matrix govern these processes.

Tilmicosin has an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2,800, which suggests it is expected to have slight mobility in soil. nih.gov Sorption is also heavily influenced by the compound's acid dissociation constant (pKa). With a measured pKa of 8.18, tilmicosin, which has a tertiary amine functional group, will exist primarily as a cation in most environmental conditions. nih.gov Cations generally exhibit lower mobility in soils compared to their neutral counterparts because they tend to adsorb to negatively charged soil particles like clay and organic matter. nih.gov Therefore, once released into the soil, tilmicosin is expected to adsorb to suspended solids and sediment. nih.gov This strong sorption behavior limits its potential for volatilization from moist soil or water surfaces. nih.gov

Table 3: Physicochemical Properties of Tilmicosin Related to Environmental Mobility

Property Value Implication for Environmental Fate
Estimated Koc 2,800 Slight mobility in soil
pKa (tertiary amine) 8.18 Exists primarily as a cation, leading to lower mobility and increased sorption

Emerging Research Areas and Future Directions

Comparative Omics Studies (Genomics, Proteomics) in Resistant Strains

The rise of antimicrobial resistance necessitates a deeper understanding of the molecular mechanisms that bacteria employ to evade the effects of antibiotics like tilmicosin (B555). Comparative omics, including genomics and proteomics, offers a powerful lens through which to view these adaptations. By comparing the genetic makeup and protein expression profiles of tilmicosin-resistant and susceptible bacterial strains, researchers can identify key changes associated with resistance.

Proteomic analysis has been instrumental in this area. For instance, studies on Mycoplasma gallisepticum, a significant poultry pathogen, have revealed alterations in protein expression in strains with induced resistance to tylosin (B1662201), a structurally related macrolide. These strains also exhibit cross-resistance to tilmicosin. nih.gov Using techniques like 2D-DIGE (Two-Dimensional Difference Gel Electrophoresis), researchers have identified differentially expressed proteins in resistant strains compared to their susceptible parent strains. nih.gov

Key findings from such studies indicate that proteins involved in catalytic activity, energy production, and ribosome function are often dysregulated in resistant bacteria. nih.govfrontiersin.org For example, the over-expression of elongation factors Tu and G has been observed, which may help the bacteria overcome the protein synthesis inhibition caused by macrolides. nih.gov These proteomic snapshots provide a functional overview of the bacterial response to antibiotic pressure, highlighting pathways that are crucial for survival. researchgate.net

Genomic studies complement these findings by pinpointing the specific genetic mutations or acquisitions that confer resistance. While specific genomic studies on tilmicosin-resistant strains are an emerging field, the broader understanding of macrolide resistance points to mutations in the 23S rRNA gene and ribosomal proteins, which are the primary targets of these antibiotics.

Table 1: Differentially Expressed Proteins in Tylosin-Resistant Mycoplasma gallisepticum with Cross-Resistance to Tilmicosin This table is representative of findings in the field and is based on published research.

Protein CategorySpecific Protein ExamplesObserved Change in Resistant StrainPotential Role in Resistance
Ribosomal Proteins Elongation factor Tu, Elongation factor GOver-expressedPromote tRNA binding and ribosomal translocation, counteracting antibiotic inhibition. nih.gov
Metabolism & Energy Pyruvate dehydrogenase, ATP synthase subunit alphaUp-regulatedIncreased energy production to fuel resistance mechanisms like efflux pumps.
Stress Response Chaperone protein DnaKUp-regulatedAssists in proper protein folding, mitigating cellular stress caused by the antibiotic.
Transport Proteins Outer membrane channel TolCOver-expressedComponent of efflux pump systems that actively remove the antibiotic from the cell. frontiersin.org

Future research will likely integrate genomics, proteomics, and other omics disciplines (e.g., metabolomics) to create a comprehensive, multi-layered understanding of tilmicosin resistance. This systems-biology approach is crucial for identifying novel drug targets and developing strategies to circumvent existing resistance mechanisms.

Role of Tilmicosin in Microbiome Modulation (Non-Antimicrobial Effects)

Beyond its direct action against pathogenic bacteria, tilmicosin, like many antibiotics, can have significant non-antimicrobial effects, particularly on the host's microbiome. yale.edutaconic.com The gut and respiratory microbiomes are complex ecosystems vital for host health, and their modulation by antibiotics is an area of intense research. cddf.org Studies are revealing that tilmicosin treatment can lead to substantial and lasting shifts in the composition and diversity of these microbial communities. mdpi.comresearchgate.netnih.govnih.gov

In chickens, tilmicosin administration has been shown to alter the gut microbiome, affecting the relative abundance of major phyla such as Bacteroidetes and Firmicutes. mdpi.comnih.gov One study observed a significant increase in Bacteroidetes and a decrease in Firmicutes following treatment. mdpi.com These effects can persist long after the drug has been cleared, with some bacterial populations remaining altered for up to 120 days. mdpi.comresearchgate.netnih.gov Similarly, in cattle treated for bovine respiratory disease (BRD), tilmicosin affects the nasopharyngeal (NP) microbiota. frontiersin.org Treated calves showed a significant increase in the relative abundance of Firmicutes compared to healthy and untreated BRD-affected calves. frontiersin.org

An important consequence of this microbiome modulation is its potential impact on the spread of antibiotic resistance genes (ARGs). Research in pigs has demonstrated that high concentrations of tilmicosin can promote the dissemination of the multidrug resistance gene tolC within the gut microbiome. nih.govnih.gov This increase was linked to a rise in mobile genetic elements (MGEs), which facilitate the transfer of resistance genes between bacteria. nih.govnih.gov

Table 2: Observed Changes in Microbial Taxa Following Tilmicosin Administration This table synthesizes findings from multiple studies in different animal species.

Animal ModelSiteMicrobial TaxaObserved EffectReference
ChickensGutBacteroidetes (Phylum)Significant increase in relative abundance. mdpi.comnih.gov
ChickensGutFirmicutes (Phylum)Significant decrease in relative abundance. mdpi.comnih.gov
ChickensGutProteobacteria (Phylum)Lasting significant difference in abundance. mdpi.comresearchgate.netnih.gov
ChickensGutMucispirillum schaedleriPositive correlation with tilmicosin residue. mdpi.comresearchgate.netnih.govnih.gov
ChickensGutParabacteroides distasonisNegative correlation with tilmicosin residue. mdpi.comresearchgate.netnih.govnih.gov
CattleNasopharynxFirmicutes (Phylum)Significant increase in relative abundance. frontiersin.org
CattleNasopharynxActinobacteria (Phylum)Significant decrease in relative abundance. frontiersin.org
CattleNasopharynxClostridiumSignificant increase in relative abundance. frontiersin.org
PigsGutPaenalcaligenesPotential host for multidrug resistance gene tolC. nih.govnih.gov
PigsGutProteiniclasticumPotential host for multidrug resistance gene tolC. nih.govnih.gov

These findings highlight the complex interplay between tilmicosin, the host microbiome, and antimicrobial resistance. Future research will focus on understanding the clinical implications of these changes, exploring whether microbiome modulation contributes to the therapeutic or adverse effects of the drug, and developing strategies to mitigate the spread of resistance.

Integration of Computational Modeling and Simulation in Research

Computational modeling and simulation are becoming indispensable tools in pharmacology, allowing researchers to study drug behavior at a molecular level and predict its effects in complex biological systems. For tilmicosin, these in silico approaches are providing valuable insights into its mechanism of action, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and interactions with its bacterial target, the ribosome. nih.govnih.govmpg.degatech.edu

Molecular dynamics (MD) simulations are used to model the binding of tilmicosin and other macrolides to the ribosomal tunnel. nih.gov These models help visualize how the drug interacts with specific rRNA nucleotides, such as A2058, which is a key site for macrolide binding and resistance. nih.gov By comparing the binding modes of tilmicosin with its derivatives or other macrolides, researchers can explain differences in their efficacy and susceptibility to resistance mechanisms. nih.gov For example, modeling shows that unlike tilmicosin, the smaller macrolide tulathromycin is unable to span the ribosomal tunnel to make secondary contacts, which may influence its resistance profile. nih.gov

PK/PD modeling is another critical computational tool. It integrates data on drug concentration over time (pharmacokinetics) with its antimicrobial effect (pharmacodynamics) to optimize dosing regimens. frontiersin.orgfrontiersin.orgsci-hub.boxnih.gov For tilmicosin, PK/PD models have been developed for various animal species, including pigs and cattle. frontiersin.orgfrontiersin.orgsci-hub.boxnih.govresearchgate.net These models use parameters like the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24h/MIC) to predict therapeutic success. frontiersin.orgfrontiersin.org Studies in a piglet tissue cage model have established specific AUC24h/MIC targets required to achieve different levels of bacterial reduction for pathogens like Pasteurella multocida. frontiersin.orgfrontiersin.org This information is vital for designing effective treatment protocols that maximize efficacy while minimizing the risk of resistance development.

The future of tilmicosin research will see an even greater integration of these computational approaches. Advanced simulations will be used to predict how specific mutations affect drug binding, aiding in the early detection of resistance. Furthermore, in silico screening of virtual compound libraries could accelerate the discovery of novel tilmicosin derivatives with enhanced binding affinity or the ability to overcome existing resistance mechanisms.

Development of Novel Tilmicosin Derivatives with Improved Properties

The chemical scaffold of tilmicosin provides a versatile platform for the synthesis of new derivatives with enhanced properties. nih.gov Research in this area focuses on modifying the parent molecule to improve its antimicrobial spectrum, overcome resistance, enhance oral bioavailability, or extend its duration of action. mdpi.comgoogle.comdoaj.org

One strategy involves creating new analogs through targeted chemical synthesis. For example, a hexafluorinated derivative of tilmicosin was synthesized by reacting desmycosin with 3,5-bis(trifluoromethyl)piperidine. semanticscholar.org While this particular analog showed reduced antimicrobial activity, such studies are crucial for understanding the structure-activity relationships of the tilmicosin molecule. semanticscholar.org The development of related lipopeptide antibiotics has also demonstrated that genetic engineering of biosynthetic pathways can yield novel compounds with improved activity profiles, a strategy that could potentially be applied to macrolides. nih.gov

Another major area of development is the creation of advanced drug delivery systems to improve tilmicosin's pharmacokinetic profile. Nanostructured lipid carriers (NLCs) have been developed to enhance the oral absorption of tilmicosin in broilers. mdpi.comdoaj.org These NLCs encapsulate the drug, protecting it in the gastrointestinal tract and potentially inhibiting efflux pumps like P-glycoprotein that can limit absorption. mdpi.com Studies have shown that these formulations can more than double the relative oral bioavailability compared to a standard tilmicosin phosphate (B84403) solution. mdpi.comdoaj.org

Furthermore, injectable formulations have been engineered for extended-release properties. google.com By using different carriers and coating materials, researchers have developed compositions that can extend the therapeutic plasma concentration of tilmicosin from 2-3 days to as long as 9-10 days. google.com This reduces the need for frequent administration, improving animal welfare and treatment compliance. Patents have also been granted for the use of tilmicosin and its derivatives in new applications, such as controlling gram-positive bacterial diseases in aquaculture. epo.org

Future efforts will continue to explore both novel chemical modifications and innovative formulation technologies. The goal is to create a new generation of tilmicosin-based therapies that are more potent, have a broader spectrum of activity, can bypass resistance mechanisms, and are better suited for a variety of clinical applications in veterinary medicine. researchgate.net

Advanced Imaging Techniques for In Vivo Distribution Studies

Understanding where a drug goes in the body and how it accumulates in target tissues is fundamental to pharmacology. For tilmicosin, which is known to concentrate in lung tissue and phagocytic cells, advanced imaging techniques are providing a more detailed picture of its in vivo distribution.

Traditionally, distribution studies have relied on measuring drug concentrations in tissues collected at necropsy. A more dynamic and refined approach involves the use of radiolabeled compounds. Studies using radiolabeled tilmicosin have been crucial in determining its accumulation and subcellular localization. nih.govekb.eg For instance, research in bovine cells demonstrated that tilmicosin accumulates significantly more in alveolar macrophages than in other cell types like neutrophils or mammary epithelial cells. nih.gov These studies also revealed that 70-80% of the intracellular drug is localized within lysosomes, which may act as a reservoir, contributing to its long-lasting effects. nih.gov The use of radiolabeling also confirmed that in broilers, the parent tilmicosin compound is the main residue found in tissues, with the highest concentrations observed in the liver and kidney. ekb.eg

While radiolabeling provides quantitative data, it does not offer high-resolution spatial information. The next frontier in this area is the application of more advanced imaging modalities. Techniques like Mass Spectrometry Imaging (MSI) could allow for the direct visualization of tilmicosin and its metabolites within tissue sections without the need for labeling, providing a detailed map of its distribution at a microscopic level. Positron Emission Tomography (PET), which requires a positron-emitting isotope to be incorporated into the drug molecule, could enable non-invasive, real-time, three-dimensional imaging of drug distribution and kinetics in living animals.

The integration of these advanced imaging techniques will allow for a more precise understanding of tilmicosin's pharmacokinetics. By visualizing how the drug reaches and is retained at the site of infection, such as in the lungs of an animal with respiratory disease, researchers can better correlate tissue concentration with clinical efficacy. This knowledge will be invaluable for optimizing dosing strategies and for evaluating the distribution patterns of novel tilmicosin derivatives and formulations.

Q & A

Q. What are the critical physical and chemical properties of tilmicosin phosphate salt that influence experimental design?

Methodological Answer: this compound's properties directly impact formulation, storage, and pharmacokinetic studies:

  • Solubility : Soluble in acidic conditions (pH 3.5–6.5) but highly hydrophobic in basic environments (pH >10) .
  • Stability : Degrades in incompatible solvents (e.g., strong oxidizers); requires storage at controlled temperatures (2–8°C) .
  • Bioavailability : The phosphate salt form improves solubility compared to the free base, but systemic bioavailability remains limited due to poor absorption .
Key Property Experimental Consideration Source
pH sensitivity (3.5–6.5)Buffer selection for in vitro assays
Molecular weight (967 g/mol)Dialysis membrane selection for diffusion studies
Light sensitivityUse amber glassware to prevent photodegradation

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Adhere to OSHA/GHS guidelines for acute toxicity and organ-specific hazards:

  • Engineering Controls : Use fume hoods for powder handling and closed systems to limit aerosol exposure .
  • Personal Protective Equipment (PPE) :
    • Chemical-resistant gloves (nitrile) and safety goggles with side shields .
    • Respiratory protection (N95 masks) if airborne concentrations exceed 1 mg/m³ .
  • Decontamination : Neutralize spills with 5% sodium bicarbonate and dispose via incineration .

Advanced Research Questions

Q. How can researchers reconcile contradictions between tilmicosin's antimicrobial and immunomodulatory effects in study designs?

Methodological Answer: Tilmicosin increases pro-inflammatory cytokines (e.g., IL-6) in specific dietary conditions, independent of bacterial load . To isolate immunomodulatory effects:

Control Groups : Include cohorts treated with non-immunomodulatory antibiotics (e.g., oxytetracycline).

Diet Standardization : Restrict or ad-libitum feed to assess metabolic interactions .

Endpoint Selection : Measure cytokine levels (via ELISA) alongside bacterial counts in lung tissue .

Diet Type Cytokine Response to Tilmicosin Source
Roughage-basedSignificant increase in IL-6
High-concentrate (ad lib)No significant change

Q. What methodological considerations are critical for accurate quantification of this compound in biological matrices?

Methodological Answer: Use HPLC-UV (280 nm) with optimized parameters:

  • Column : C18 (4.6 × 250 mm, 5 µm) .
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 2.5) at 1.0 mL/min .
  • Sample Prep : Extract plasma with acetonitrile (1:3 ratio) to precipitate proteins .
  • Validation : Ensure linearity (5–200 µg/mL) and recovery rates >90% .

Q. How can formulation challenges related to tilmicosin phosphate's limited solubility and bioavailability be addressed?

Methodological Answer: Strategies to enhance delivery:

  • Nanoparticle Encapsulation : Use PLGA polymers to improve solubility and sustained release .
  • Ionic Liquids : Combine with quaternary phosphine salts (e.g., tris(1-pyrrolidinyl)phosphine) to stabilize the compound .
  • Co-solvents : Test dimethylacetamide (DMA) or PEG-400 at <10% v/v to avoid toxicity .
Formulation Bioavailability Improvement Source
Tilmicosin phosphate2–3× higher than free base
PLGA nanoparticles5× sustained release in vitro

Q. What strategies validate tilmicosin's organ-specific toxicity in preclinical models?

Methodological Answer:

  • Cardiotoxicity Screening : Monitor QT intervals in canine models via ECG after IV administration (LD₅₀: 50 mg/kg) .
  • Histopathology : Assess myocardial necrosis and hepatic vacuolation in rodents after 14-day repeated dosing .
  • Biomarkers : Measure troponin-I (cardiac damage) and ALT/AST (hepatic injury) .
Organ Toxicity Indicator Source
HeartQT prolongation >25%
LiverALT levels >200 U/L

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.